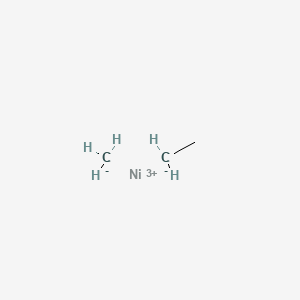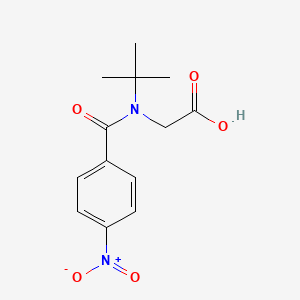
N-tert-Butyl-N-(4-nitrobenzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-(4-nitrobenzoyl)glycine is an organic compound with the molecular formula C13H18N2O5 It is a derivative of glycine, where the amino group is substituted with a tert-butyl group and a 4-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(4-nitrobenzoyl)glycine typically involves the condensation of tert-butylamine with 4-nitrobenzoyl chloride, followed by the addition of glycine. The reaction is carried out in the presence of a mixed solvent, such as toluene and water, under controlled temperature conditions. The condensation reaction is initially performed at low temperatures (5-10°C) for 0.5-2 hours, followed by room temperature for another 0.5-2 hours, and finally, the mixture is heated to reflux for 1-4 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(4-nitrobenzoyl)glycine undergoes various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst.
Substitution: Alkyl or aryl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: N-tert-Butyl-N-(4-aminobenzoyl)glycine.
Substitution: Various N-alkyl or N-aryl derivatives of the compound.
Oxidation: Oxidized derivatives of the benzoyl group.
Scientific Research Applications
N-tert-Butyl-N-(4-nitrobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(4-nitrobenzoyl)glycine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N-(4-aminobenzoyl)glycine: A reduced form of the compound with an amino group instead of a nitro group.
N-tert-Butyl-N-(4-chlorobenzoyl)glycine: A derivative with a chloro group instead of a nitro group.
N-tert-Butyl-N-(4-methylbenzoyl)glycine: A derivative with a methyl group instead of a nitro group.
Uniqueness
N-tert-Butyl-N-(4-nitrobenzoyl)glycine is unique due to the presence of both a tert-butyl group and a nitrobenzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
143159-79-9 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[tert-butyl-(4-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)14(8-11(16)17)12(18)9-4-6-10(7-5-9)15(19)20/h4-7H,8H2,1-3H3,(H,16,17) |
InChI Key |
FHIBOJIDRALHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
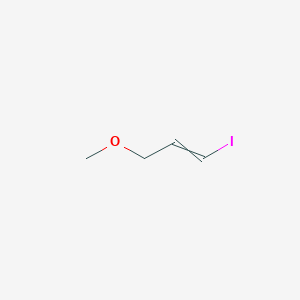
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
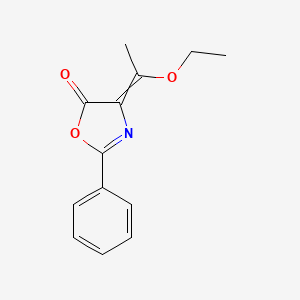
![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
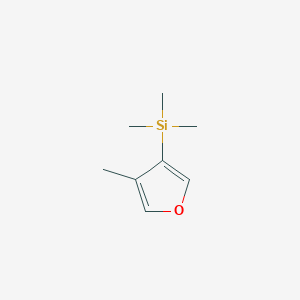
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
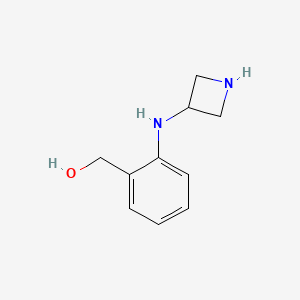
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
